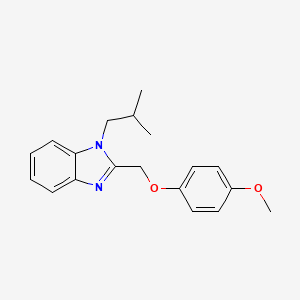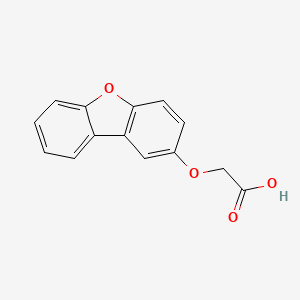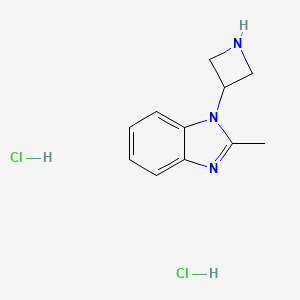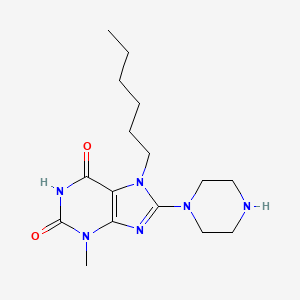
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, also known as KN-62, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It was first synthesized in the 1990s and has since been used extensively in scientific research to investigate the role of CaMKII in various physiological and pathological processes.
Scientific Research Applications
Gastric H+/K(+)-ATPase Inhibitors
- Benzimidazole derivatives, such as 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles, have been identified as potent inhibitors of gastric H+/K(+)-ATPase, suggesting their utility in treating conditions like gastric acid secretion disorders. These compounds' effectiveness is attributed to specific structural features, such as lipophilic alkoxy, benzyloxy, and phenoxy substituents, indicating a potential area of application for structurally similar compounds like 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole in gastrointestinal pharmacology (Weidmann et al., 1992).
Antimicrobial Activity
- Synthesized benzimidazole derivatives have shown significant antimicrobial activity, offering insights into their potential use in developing new antimicrobial agents. The structural variety within benzimidazole compounds, including modifications like those found in 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, underlines their versatility and potential in addressing microbial resistance (Salahuddin et al., 2017).
Antifungal Applications
- Alkylated phenol and methoxytoluene derivatives have been effectively converted into antifungal 1,4-benzoquinones, showcasing the potential of methoxy-substituted benzimidazole derivatives in developing new antifungal agents. This highlights another avenue where compounds like 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole could be explored for their efficacy against fungal infections (Bernini et al., 2006).
Anticancer Potential
- Imidazole derivatives have demonstrated anticancer potential by inducing apoptosis and cellular senescence in cancer cells. This suggests the significance of exploring benzimidazole derivatives, such as 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, for their anticancer properties and mechanisms of action, offering a promising research direction in oncology (Sharma et al., 2014).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their effectiveness in inhibiting the corrosion of metals, which indicates the potential for these compounds to be used in industrial applications, such as in coatings or as additives in materials to prevent corrosion. The structural attributes contributing to their inhibitory action can guide the development of new corrosion inhibitors based on 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole (Khaled, 2003).
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBOCAEOAAIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)


![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)

![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)